

# N-Nitrosodibenzylamine-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: *N-Nitrosodibenzylamine-d4*

Cat. No.: B133538

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## An In-depth Technical Guide to N-Nitrosodibenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, metabolic activation, and genotoxic potential of **N-Nitrosodibenzylamine-d4**. The content is structured to serve as a vital resource for professionals engaged in drug development, toxicology, and biomedical research.

## Core Compound Data

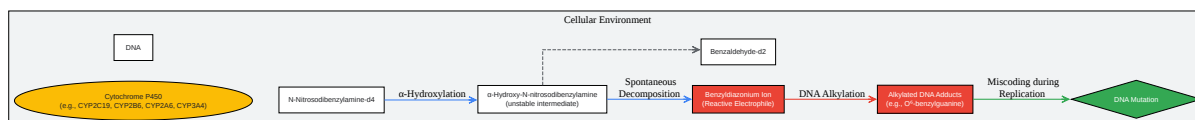
**N-Nitrosodibenzylamine-d4** is the deuterated analogue of N-Nitrosodibenzylamine, a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens. The deuterated form is often used as an internal standard in analytical chemistry for the quantification of the non-deuterated compound.

Property	Value	Citation(s)
CAS Number	20002-23-7	
Molecular Formula	C <sub>14</sub> H <sub>10</sub> D <sub>4</sub> N <sub>2</sub> O	
Molecular Weight	230.30 g/mol	
Synonyms	Dibenzyl- alpha,alpha,alpha',alpha'-d4- amine, N-nitroso; N,N- bis(phenylmethyl-d2)nitrous amide	

## Metabolic Activation and Genotoxicity

N-nitrosamines, including N-Nitrosodibenzylamine, are not directly genotoxic. They require metabolic activation to exert their mutagenic effects. This activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.

The metabolic activation process involves the hydroxylation of the  $\alpha$ -carbon atom adjacent to the nitroso group. This enzymatic reaction leads to the formation of an unstable  $\alpha$ -hydroxy nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion and an aldehyde. The highly reactive diazonium ion can then alkylate DNA bases, primarily at the O<sup>6</sup> and N<sup>7</sup> positions of guanine, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in mutations and potentially initiating carcinogenesis.



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Metabolic activation pathway of N-Nitrosodibenzylamine.

## Experimental Protocols for Genotoxicity Assessment

The genotoxicity of N-Nitrosodibenzylamine has been evaluated in various in vitro systems, including mammalian cell lines and bacteria. Below are summaries of commonly employed experimental methodologies.

### Sister Chromatid Exchange (SCE) and Gene Mutation Assays in V79 Cells

Chinese hamster V79 cells are a well-established model for assessing mutagenicity and clastogenicity.

Methodology:

- **Cell Culture:** V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Metabolic Activation:** For experiments requiring metabolic activation, primary hepatocytes from rats or hamsters, or a liver S9 fraction, are co-incubated with the V79 cells and the test compound.<sup>[1]</sup>

- Treatment: Cells are exposed to varying concentrations of N-Nitrosodibenzylamine (e.g., up to 25 µg/mL) for a defined period.[\[1\]](#)
- Sister Chromatid Exchange (SCE) Assay: Following treatment, cells are cultured in the presence of bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids. Metaphase spreads are then prepared and analyzed for the frequency of SCEs. A significant increase in SCE frequency indicates clastogenic or DNA-damaging potential.[\[1\]](#)
- Gene Mutation Assay (HPRT Locus): To assess gene mutations, treated cells are cultured for a period to allow for the expression of mutations at a specific genetic locus, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Cells are then plated in a selective medium containing a purine analog (e.g., 6-thioguanine) to identify mutant colonies.[\[1\]](#)

#### Experimental Data Summary:

Test System	Metabolic Activation	Concentration Range (µg/mL)	Endpoint	Result	Citation(s)
V79 Cells	Hamster Hepatocytes	up to 25	SCE	Significant elevation at 25 µg/mL	<a href="#">[1]</a>
V79 Cells	None, Hamster Hepatocytes	25	Gene Mutation (HPRT)	Positive	<a href="#">[1]</a>
V79 Cells	Rat Hepatocytes	10	Gene Mutation (HPRT)	Small but significant increase	<a href="#">[1]</a>

## DNA Damage Assessment in Rat Hepatocytes (Alkaline Elution Assay)

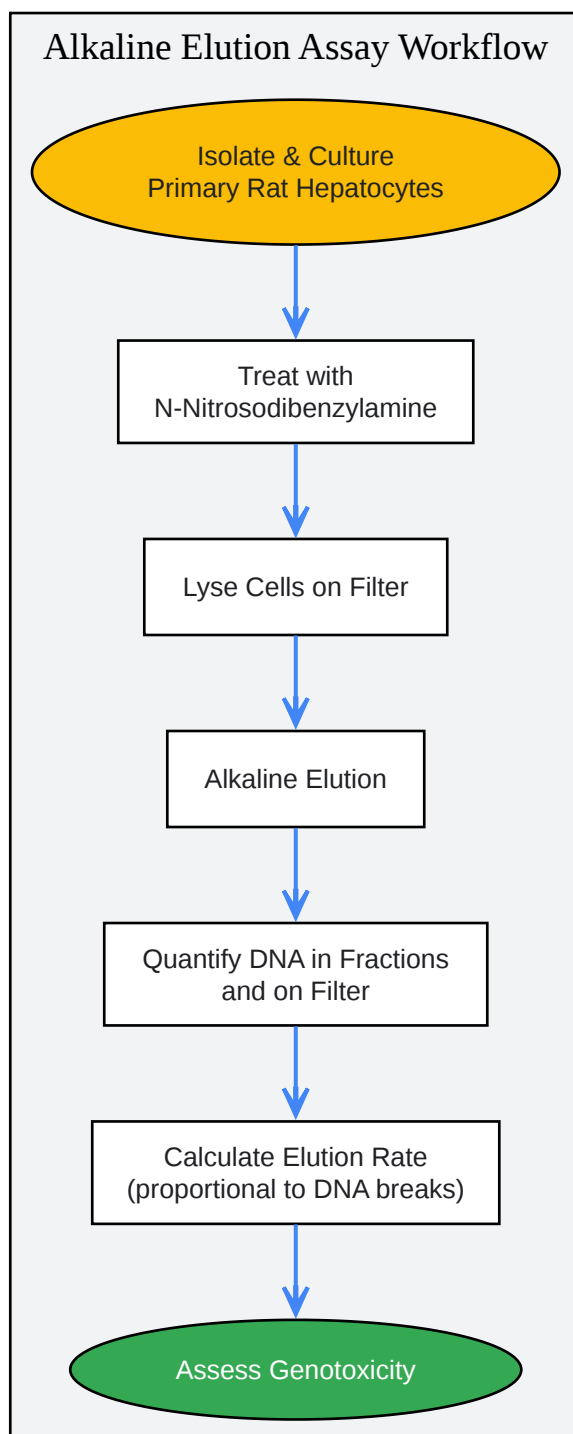
Primary rat hepatocytes are a metabolically competent system widely used to study the genotoxicity of compounds that require metabolic activation. The alkaline elution assay is a

sensitive method for detecting DNA single-strand breaks.

#### Methodology:

- **Hepatocyte Isolation:** Primary hepatocytes are isolated from rats via collagenase perfusion of the liver.
- **Cell Culture and Treatment:** Isolated hepatocytes are cultured and treated with various concentrations of N-nitrosamines. For other nitrosamines, concentrations have ranged from 0.1 mM to 32 mM with exposure times typically around 20 hours.[\[2\]](#)[\[3\]](#)
- **Alkaline Elution:** After treatment, cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks in the DNA.
- **Quantification:** The amount of DNA in the eluted fractions and remaining on the filter is quantified, often using a fluorescent dye.

#### Experimental Workflow:



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Workflow for the Alkaline Elution Assay.

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## References

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- 2. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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